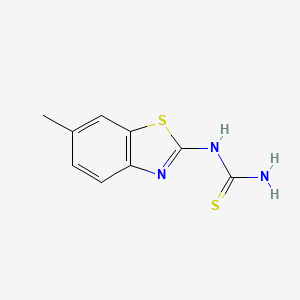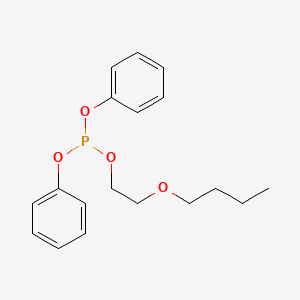
2-Butoxyethyl diphenyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxyethyl diphenyl phosphite is an organophosphorus compound that belongs to the class of phosphite esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a butoxyethyl group. This compound is typically a colorless to pale yellow liquid and is used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butoxyethyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol and 2-butoxyethanol. The general reaction involves the following steps:
Reaction with Phenol: Phosphorus trichloride reacts with phenol to form diphenyl phosphite.
Reaction with 2-Butoxyethanol: The diphenyl phosphite is then reacted with 2-butoxyethanol to form this compound.
The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphite.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxyethyl diphenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Nucleophiles: Common nucleophiles include alcohols, amines, and thiols.
Major Products
Oxidation: The major product is diphenyl phosphate.
Hydrolysis: The major products are phosphoric acid derivatives.
Substitution: The major products depend on the nucleophile used but generally include substituted phosphites.
Aplicaciones Científicas De Investigación
2-Butoxyethyl diphenyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: It is used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used as a stabilizer in polymers and as an antioxidant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-butoxyethyl diphenyl phosphite involves its ability to act as a reducing agent and antioxidant. It can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. The molecular targets include peroxyl radicals and hydroperoxides, which are reduced to less reactive species.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-butoxyethyl) phosphate
- 2-Ethylhexyl diphenyl phosphate
- Triphenyl phosphate
Comparison
2-Butoxyethyl diphenyl phosphite is unique due to its specific combination of butoxyethyl and diphenyl groups, which confer distinct chemical properties such as solubility and reactivity. Compared to tris(2-butoxyethyl) phosphate, it has a lower molecular weight and different solubility characteristics. Compared to 2-ethylhexyl diphenyl phosphate, it has a different alkyl group, which affects its reactivity and applications. Triphenyl phosphate, on the other hand, lacks the butoxyethyl group, making it less versatile in certain applications.
Propiedades
Número CAS |
42410-58-2 |
|---|---|
Fórmula molecular |
C18H23O4P |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
2-butoxyethyl diphenyl phosphite |
InChI |
InChI=1S/C18H23O4P/c1-2-3-14-19-15-16-20-23(21-17-10-6-4-7-11-17)22-18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
Clave InChI |
RYXJXGLXSRZLJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


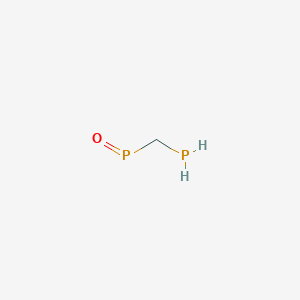
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)
![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
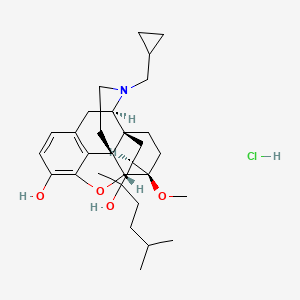
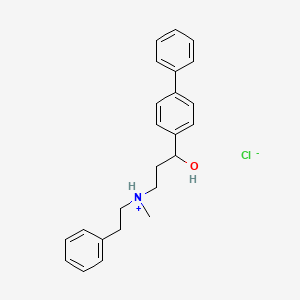

![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)

